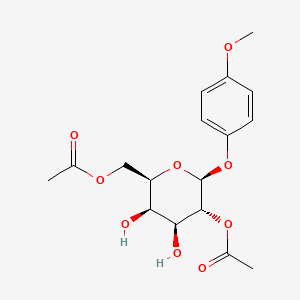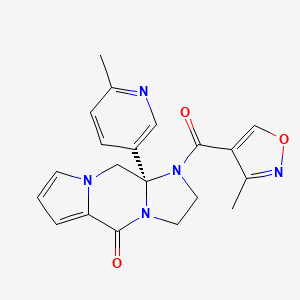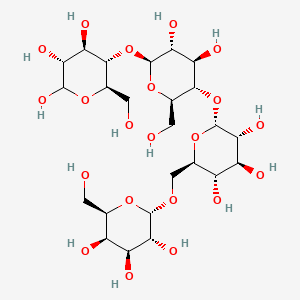
4-Methoxyphenyl 2,6-di-O-acetyl-beta-D-galactopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxyphenyl 2,6-di-O-acetyl-beta-D-galactopyranoside is a complex organic compound with a unique structure that includes multiple hydroxyl groups, an acetyloxy group, and a methoxyphenoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl 2,6-di-O-acetyl-beta-D-galactopyranoside typically involves multiple steps, starting from simpler precursor molecules. The key steps include the protection of hydroxyl groups, selective acetylation, and the introduction of the methoxyphenoxy group. Common reagents used in these reactions include acetic anhydride, methanol, and various protecting groups such as benzyl or silyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as column chromatography and recrystallization are often employed to purify the final product. Reaction conditions are carefully controlled to ensure the desired stereochemistry and to minimize side reactions.
化学反应分析
Types of Reactions
4-Methoxyphenyl 2,6-di-O-acetyl-beta-D-galactopyranoside can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the acetyloxy group or to convert the methoxyphenoxy group to a phenol.
Substitution: The acetyloxy group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or phenols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学研究应用
4-Methoxyphenyl 2,6-di-O-acetyl-beta-D-galactopyranoside has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the field of carbohydrate chemistry.
Biology: The compound’s structure makes it a useful probe for studying enzyme-substrate interactions and carbohydrate-binding proteins.
Industry: It can be used in the synthesis of specialty chemicals and as an intermediate in the production of various bioactive compounds.
作用机制
The mechanism of action of 4-Methoxyphenyl 2,6-di-O-acetyl-beta-D-galactopyranoside involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple hydroxyl groups and acetyloxy group allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. The methoxyphenoxy group may also play a role in binding to hydrophobic pockets within the target molecules.
相似化合物的比较
4-Methoxyphenyl 2,6-di-O-acetyl-beta-D-galactopyranoside can be compared with other similar compounds, such as:
[(2R,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl acetate: This compound lacks the acetyloxy group, which may affect its reactivity and binding properties.
[(2R,3R,4S,5R,6S)-5-acetyloxy-3,4-dihydroxy-6-(4-chlorophenoxy)oxan-2-yl]methyl acetate: The presence of a chloro group instead of a methoxy group can significantly alter the compound’s chemical properties and biological activity.
属性
IUPAC Name |
[(2R,3R,4S,5R,6S)-5-acetyloxy-3,4-dihydroxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O9/c1-9(18)23-8-13-14(20)15(21)16(24-10(2)19)17(26-13)25-12-6-4-11(22-3)5-7-12/h4-7,13-17,20-21H,8H2,1-3H3/t13-,14+,15+,16-,17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWEZPCBUAWHGTB-DRRXZNNHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)OC)OC(=O)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)OC)OC(=O)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O9 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[5-Tert-butyl-2-(3-cyanophenyl)pyrazol-3-yl]-3-(3-methyl-4-pyridin-4-yloxyphenyl)urea](/img/structure/B8199043.png)


![3-(1-ethylpiperidin-4-yl)oxy-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-4-carbonitrile](/img/structure/B8199056.png)
![6-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxy-N-[3-[[1-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethyl]triazol-4-yl]methoxy]-1-[[6-[4-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]piperazin-1-yl]-6-oxohexyl]amino]-1-oxopropan-2-yl]hexanamide](/img/structure/B8199067.png)
![p-Tolyl 2-O,3-O-dibenzyl-4-O,6-O-[(R)-benzylidene]-1-thio-beta-D-glucopyranoside](/img/structure/B8199077.png)




